6-Methylisoquinolin-1-amine is a chemical compound classified as an isoquinoline derivative, characterized by its molecular formula and a molecular weight of 158.2 g/mol. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a building block in the synthesis of more complex isoquinoline derivatives and has been investigated for its therapeutic effects, particularly in the context of neurodegenerative diseases and drug development.
The synthesis of 6-Methylisoquinolin-1-amine can be achieved through several methods:
These synthetic routes highlight the versatility in the preparation of 6-Methylisoquinolin-1-amine, allowing for variations based on available starting materials and desired yields.
The molecular structure of 6-Methylisoquinolin-1-amine can be described using its InChI key: KPFDDEKLIBIDOA-UHFFFAOYSA-N. The compound features a fused ring system typical of isoquinolines, with a methyl group at the sixth position and an amino group at the first position. The structural representation can be summarized as follows:
This structure is crucial for understanding its reactivity and interactions in various chemical contexts.
6-Methylisoquinolin-1-amine participates in several chemical reactions:
These reactions indicate the compound's versatility and potential for further functionalization in synthetic chemistry.
The mechanism of action for 6-Methylisoquinolin-1-amine is primarily linked to its biological activity. While specific pathways are still under investigation, studies suggest that it may modulate various biological pathways, making it a candidate for drug development aimed at treating neurodegenerative diseases. The exact biochemical interactions are yet to be fully elucidated but involve receptor binding and modulation of signaling pathways relevant to neuronal function .
6-Methylisoquinolin-1-amine has several scientific uses:
Regioselective functionalization at the C1 position of isoquinolines is critical for synthesizing 6-methylisoquinolin-1-amine. The Knochel–Hauser base (TMPMgCl·LiCl) enables directed ortho-metalation (DoM) at C1, leveraging the adjacent nitrogen’s coordination to overcome electronic deactivation by the heterocycle. For 6-methoxyisoquinoline precursors, metalation at −78°C in THF followed by quenching with electrophiles (e.g., methyl iodide) achieves C1-methylation. However, direct methylation yields are suboptimal (≤34%) due to competitive protonation and requires CuCN·2LiCl catalysis to accelerate transmetalation [1].
Table 1: Metalation/Cuprate Methylation Optimization
Catalyst | Temp (°C) | Yield of 4 (%) | Recovery of 3 (%) |
---|---|---|---|
None | −78 | <5 | >90 |
CuCN·2LiCl | −78 | 34 | 30 |
CuI | −78 | 22 | 45 |
Challenges include product separation due to similar polarities of starting material (3) and 1-methyl product (4). Alternative electrophiles (D₂O, TMSCl) confirm regioselectivity via deuterium incorporation or silylation at C1 [1] [4].
To circumvent separation issues, a two-step aminomethylation-hydrogenolysis sequence is employed. Metalated 6-methoxyisoquinoline reacts with Eschenmoser’s salt (Me₂N⁺=CH₂ I⁻) to install an N,N-dimethylaminomethyl group at C1, forming 5 in 37% yield. This intermediate is chromatographically separable from unreacted starting material (32% recovery) due to increased polarity [1].
Hydrogenolysis of 5 initially retains the aminomethyl group despite O-debenzylation. Conversion to the quaternary ammonium salt 7 (via CH₃I alkylation) enables selective C–N bond cleavage. Key modifications include:
This strategy avoids direct C–H methylation limitations and provides a 22% overall yield from commercial O-benzylisovanillin [1] [3].
Accessing 6-methylisoquinolin-1-amine from nitro precursors relies on heterogeneous hydrogenation. Pd/C (5–10 mol%) in methanol at 25–50°C quantitatively reduces nitro groups without affecting isoquinoline rings or methyl substituents. For acid-sensitive substrates, PtO₂ or Raney Ni alternatives prevent ring saturation [3] [4].
Critical optimization parameters:
Table 2: Hydrogenation Catalysts for Nitro Reduction
Catalyst | Conditions | Yield (%) | By-products |
---|---|---|---|
Pd/C (10%) | MeOH, 25°C, 1 bar H₂ | >99 | None |
PtO₂ | EtOAc, 50°C, 3 bar H₂ | 88 | <5% hydroxylamine |
Raney Ni | EtOH, 80°C, 5 bar H₂ | 92 | Desmethyl (<3%) |
Solid-phase routes enable rapid diversification of isoquinoline intermediates. Key strategies include:
Advantages include simplified purification and scalability, though limitations arise in electron-poor systems where cyclization efficiency drops to 50–60% [2] [5].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0